molecular formula C15H14ClNO B15076359 p-Chlorobenzylidene-(4-ethoxyphenyl)-amine CAS No. 15484-92-1

p-Chlorobenzylidene-(4-ethoxyphenyl)-amine

Cat. No.: B15076359
CAS No.: 15484-92-1
M. Wt: 259.73 g/mol
InChI Key: VZUYGOJTZOHTOE-UHFFFAOYSA-N
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Description

p-Chlorobenzylidene-(4-ethoxyphenyl)-amine: is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a benzylidene group substituted with a chlorine atom at the para position and an ethoxy group at the para position of the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of p-Chlorobenzylidene-(4-ethoxyphenyl)-amine typically involves the condensation of p-chlorobenzaldehyde with 4-ethoxyaniline. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then purified using techniques such as distillation, crystallization, and chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: p-Chlorobenzylidene-(4-ethoxyphenyl)-amine can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form the corresponding amine or other reduced products.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products Formed:

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of the corresponding amine or other reduced products.

    Substitution: Introduction of halogen, nitro, or other substituents on the benzene ring.

Scientific Research Applications

Chemistry: p-Chlorobenzylidene-(4-ethoxyphenyl)-amine is used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various pharmaceuticals, agrochemicals, and dyes.

Biology: In biological research, this compound is used to study the interactions of aromatic amines with biological macromolecules. It is also used in the development of fluorescent probes and sensors for detecting specific biomolecules.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of new drugs. It is investigated for its potential therapeutic effects and as a lead compound for drug development.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including polymers,

Properties

CAS No.

15484-92-1

Molecular Formula

C15H14ClNO

Molecular Weight

259.73 g/mol

IUPAC Name

1-(4-chlorophenyl)-N-(4-ethoxyphenyl)methanimine

InChI

InChI=1S/C15H14ClNO/c1-2-18-15-9-7-14(8-10-15)17-11-12-3-5-13(16)6-4-12/h3-11H,2H2,1H3

InChI Key

VZUYGOJTZOHTOE-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N=CC2=CC=C(C=C2)Cl

Origin of Product

United States

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